molecular formula C19H18O4 B12561522 4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one CAS No. 193674-64-5

4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B12561522
CAS No.: 193674-64-5
M. Wt: 310.3 g/mol
InChI Key: HPYPPPQFWSSUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one is an organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of two methoxyphenyl groups attached to a dihydropyranone ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one typically involves the condensation of p-anisaldehyde with suitable precursors under controlled conditions. One common method involves the use of a Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and oximation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one is unique due to its dihydropyranone ring, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

193674-64-5

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

2,4-bis(4-methoxyphenyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C19H18O4/c1-21-16-7-3-13(4-8-16)15-11-18(23-19(20)12-15)14-5-9-17(22-2)10-6-14/h3-10,12,18H,11H2,1-2H3

InChI Key

HPYPPPQFWSSUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)O2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.